Cas no 2171539-07-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid is a specialized Fmoc-protected amino acid derivative featuring an azepane ring with a hydroxymethyl substituent. This compound is particularly valuable in peptide synthesis, where its unique structure enables the incorporation of a constrained seven-membered ring system while maintaining compatibility with standard solid-phase methodologies. The Fmoc group ensures selective deprotection under mild basic conditions, while the carboxylate and hydroxymethyl functionalities offer additional sites for further modification or conjugation. Its design facilitates the introduction of conformational constraints in peptide backbones, making it useful for studying structure-activity relationships or developing peptidomimetics. The compound's stability under typical peptide coupling conditions and its solubility in common organic solvents enhance its practicality in synthetic applications.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid structure
2171539-07-2 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid
CAS No:2171539-07-2
MF:C27H32N2O6
MW:480.552787780762
CID:6585626
PubChem ID:165878100

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid
    • 2171539-07-2
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
    • EN300-1501414
    • Inchi: 1S/C27H32N2O6/c30-16-18-6-5-14-29(15-13-18)26(33)24(11-12-25(31)32)28-27(34)35-17-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,18,23-24,30H,5-6,11-17H2,(H,28,34)(H,31,32)
    • InChI Key: OJLODPZHASPLHN-UHFFFAOYSA-N
    • SMILES: OCC1CCN(C(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 116Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1501414-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
2171539-07-2
0.5g
$3233.0 2023-05-26
Enamine
EN300-1501414-2.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
2171539-07-2
2.5g
$6602.0 2023-05-26
Enamine
EN300-1501414-10.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
2171539-07-2
10g
$14487.0 2023-05-26
Enamine
EN300-1501414-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
2171539-07-2
500mg
$3233.0 2023-09-27
Enamine
EN300-1501414-2500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
2171539-07-2
2500mg
$6602.0 2023-09-27
Enamine
EN300-1501414-250mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
2171539-07-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1501414-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
2171539-07-2
0.05g
$2829.0 2023-05-26
Enamine
EN300-1501414-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
2171539-07-2
5g
$9769.0 2023-05-26
Enamine
EN300-1501414-0.25g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
2171539-07-2
0.25g
$3099.0 2023-05-26
Enamine
EN300-1501414-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
2171539-07-2
1g
$3368.0 2023-05-26

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid Related Literature

Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid (CAS No. 2171539-07-2)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid (CAS No. 2171539-07-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an azepane ring, and a carboxylic acid moiety. These structural features contribute to its unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which helps maintain the integrity of the target molecule. In the context of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid, the Fmoc group serves to protect the amino functionality during synthetic manipulations, ensuring that the compound can be synthesized with high purity and yield. This is particularly important in the development of complex molecules for therapeutic applications.

The presence of the azepane ring in this compound adds to its structural complexity and potential biological activity. Azepane rings are known for their ability to form stable secondary structures, which can enhance the binding affinity and selectivity of molecules when interacting with biological targets. This property is crucial in the design of drugs that need to selectively bind to specific receptors or enzymes, thereby minimizing off-target effects and improving therapeutic outcomes.

The carboxylic acid moiety in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid plays a significant role in its pharmacological properties. Carboxylic acids are known for their ability to form hydrogen bonds and participate in various chemical reactions, which can influence the solubility, stability, and bioavailability of the compound. In drug development, these properties are often optimized to enhance the drug's efficacy and reduce side effects.

Recent studies have highlighted the potential of compounds with similar structures to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds containing azepane rings and carboxylic acid moieties showed promising activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The researchers found that these compounds could effectively cross the blood-brain barrier and modulate key signaling pathways involved in neurodegeneration.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the use of Fmoc-containing compounds as inhibitors of proteolytic enzymes. The results indicated that these compounds exhibited potent inhibitory activity against specific proteases involved in cancer progression and inflammation. The study suggested that compounds like 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid could be further developed as novel therapeutic agents for treating these conditions.

The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-{4-(hydroxymethyl)azepan}-1-yloxy}-5-carboxypentanoic acid typically involves multi-step procedures that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include coupling reactions between amino acids and protected amines, followed by deprotection steps to reveal the active functional groups. Advanced techniques such as solid-phase synthesis and flow chemistry have also been employed to streamline the production process and improve scalability.

In conclusion, 4-{[(9H-fluoren - 9 - yl) methoxy carbonyl] amino} - 5 - {4 - (hydroxymethyl) azepan - 1 - yl} - 5 - oxopentanoic acid (CAS No. 2171539 - 07 - 2) represents a promising compound with potential applications in drug discovery and development. Its unique structural features, including the Fmoc protecting group, azepane ring, and carboxylic acid moiety, contribute to its chemical stability and biological activity. Ongoing research continues to explore its therapeutic potential in various disease areas, making it an exciting subject for further investigation.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.